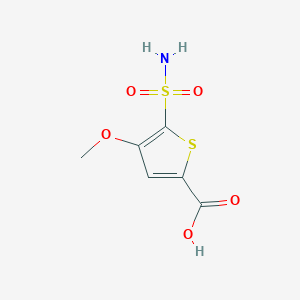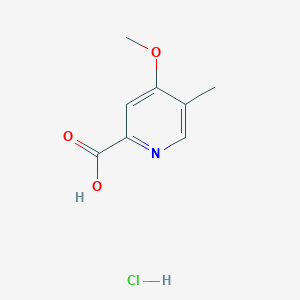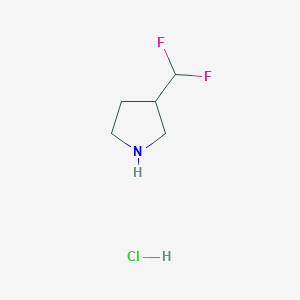![molecular formula C14H14ClN3O2 B1433070 2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine CAS No. 1707367-51-8](/img/structure/B1433070.png)
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine
Overview
Description
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine (hereafter referred to as “2-Cl-Pyrimidin-4-amine”) is a synthetic compound that has been used in a variety of scientific research applications. It has several unique properties that have enabled its use in a range of laboratory experiments.
Scientific Research Applications
Antiviral Activity
The structure of “2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine” suggests potential antiviral properties. Indole derivatives, which share a similar aromatic structure, have been reported to exhibit inhibitory activity against influenza A and other viruses . The pyrimidine moiety in the compound could be explored for its affinity to viral enzymes or receptors, offering a pathway for the development of new antiviral agents.
Anti-Inflammatory Properties
Compounds with an indole core have been identified with anti-inflammatory capabilities . The presence of a substituted pyrimidine ring in the compound could enhance its binding with inflammatory mediators, making it a candidate for anti-inflammatory drug development.
Anticancer Potential
The indole scaffold is known for its anticancer activities, and the addition of a pyrimidine ring could potentially target specific cancer cell lines. The compound’s ability to interact with cellular kinases or DNA could be investigated to determine its efficacy as an anticancer agent .
Antimicrobial Efficacy
Indole derivatives are also recognized for their antimicrobial properties . The structural features of “2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine” could be synthesized and screened against a variety of bacterial and fungal strains to assess its potential as an antimicrobial compound.
Antidiabetic Activity
Research has shown that certain indole derivatives can exhibit antidiabetic effects . The compound’s interaction with enzymes involved in glucose metabolism could be a promising area of study for the treatment of diabetes.
Neuroprotective Effects
The neuroprotective effects of indole derivatives make them interesting for the treatment of neurodegenerative diseases . The compound’s potential to modulate neurotransmitter systems or protect neural cells from oxidative stress could be explored further.
properties
IUPAC Name |
2-chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-14(19-7-8-20-14)10-3-2-4-11(9-10)17-12-5-6-16-13(15)18-12/h2-6,9H,7-8H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUGQNBRLIOEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)NC3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B1432988.png)
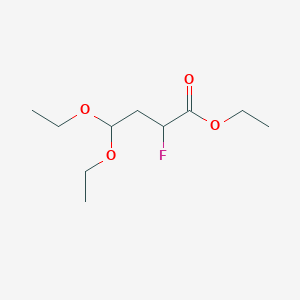


![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1432994.png)
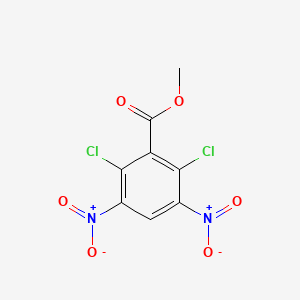
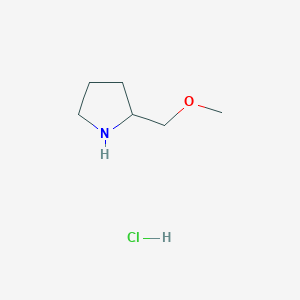
![N-{4-[(1,1-dioxo-4,5-dihydro-1$l^{6}-thiophen-3-yl)amino]phenyl}acetamide](/img/structure/B1432998.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine hydrochloride](/img/structure/B1432999.png)
